molecular formula C11H12FN5 B2892244 5-fluoro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine CAS No. 2309749-69-5

5-fluoro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Cat. No.: B2892244
CAS No.: 2309749-69-5
M. Wt: 233.25
InChI Key: RZJQJPYFBBYHSM-UHFFFAOYSA-N
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Description

5-fluoro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine: is a fluorinated heterocyclic compound that contains a pyrimidine ring substituted with a fluorine atom and an azetidine ring linked to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine . Common synthetic routes include:

  • Condensation Reactions: : Formation of the pyrimidine ring through condensation of appropriate precursors such as amidines and β-dicarbonyl compounds.

  • Fluorination: : Introduction of the fluorine atom using reagents like Selectfluor™ in acetonitrile.

  • Cyclization: : Formation of the azetidine ring through cyclization reactions involving suitable intermediates.

  • Substitution Reactions: : Introduction of the pyrazole moiety through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring cost-effectiveness and safety. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine: can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.

  • Substitution: : Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

  • Oxidation: : Formation of carboxylic acids, ketones, or aldehydes.

  • Reduction: : Formation of alcohols, amines, or alkanes.

  • Substitution: : Formation of various substituted pyrimidines or azetidines.

Scientific Research Applications

5-fluoro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine: has several scientific research applications, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 5-fluoro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

5-fluoro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine: can be compared with other similar compounds, such as:

  • 4-fluoropyrazole derivatives: : Similar in structure but lacking the azetidine ring.

  • Imidazole-containing compounds: : Similar heterocyclic structures but with different substitution patterns.

These comparisons highlight the uniqueness of This compound

Biological Activity

5-fluoro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a fluorine atom and an azetidine ring linked to a pyrazole moiety. The structure can be represented as follows:

C11H13FN6\text{C}_{11}\text{H}_{13}\text{F}\text{N}_{6}

This configuration suggests potential interactions with various biological targets due to the presence of diverse functional groups.

Research indicates that compounds similar to this compound may exhibit their biological effects through the modulation of specific pathways:

  • Inhibition of Kinases : Pyrazole derivatives are known to inhibit kinases involved in cancer progression, such as BRAF(V600E) and EGFR, which are critical in signaling pathways that regulate cell proliferation and survival .
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases .

Antitumor Activity

The antitumor potential of this compound has been explored in various studies. For instance, similar pyrazole compounds have shown efficacy against breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A synergistic effect was observed when these compounds were combined with standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Studies on pyrazole derivatives indicate significant antimicrobial properties. For example, compounds structurally related to this compound have been shown to disrupt bacterial cell membranes, leading to cell lysis and death . This mechanism highlights their potential as novel antimicrobial agents.

Case Study 1: Antitumor Efficacy

In a study examining the effects of pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cells, compounds were tested for cytotoxicity. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent antitumor activity. The combination treatment with doxorubicin resulted in enhanced cytotoxic effects compared to either agent alone .

Case Study 2: Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory effects of pyrazole-based compounds in a murine model of inflammation. The results showed a significant reduction in nitric oxide production and inflammatory cytokines upon treatment with these compounds, indicating their potential utility in managing inflammatory diseases .

Summary Table of Biological Activities

Activity TypeMechanism/TargetReference
AntitumorInhibition of BRAF(V600E), EGFR
AntimicrobialDisruption of bacterial membranes
Anti-inflammatoryInhibition of cytokines

Properties

IUPAC Name

5-fluoro-4-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN5/c12-10-4-13-8-14-11(10)16-5-9(6-16)7-17-3-1-2-15-17/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJQJPYFBBYHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC=C2F)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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